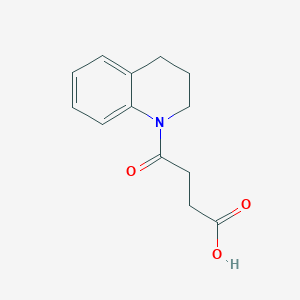

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid

Descripción general

Descripción

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid is a chemical compound with the molecular formula C13H13NO3 It is characterized by the presence of a quinoline ring system fused to a butyric acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid typically involves the condensation of a quinoline derivative with a butyric acid derivative under specific reaction conditions. One common method involves the use of a quinoline-1-amine and a butyric acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid serves as a building block for synthesizing more complex compounds. It can undergo various chemical reactions:

- Oxidation : Converts the compound into quinoline N-oxide derivatives.

- Reduction : Produces dihydroquinoline derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

These reactions are crucial for developing new materials and chemical processes.

Biology

The compound has been investigated for its biological activities , particularly:

-

Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.

- Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored as a therapeutic agent due to its unique structural features:

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-but-2-enoic acid

- (3,4-Dihydro-2H-quinolin-1-yl)-acetic acid hydrazide

- 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-furo[3,2-b]pyrrolecarboxylic acid ethyl ester

Uniqueness

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid is unique due to its specific combination of a quinoline ring and a butyric acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .

Actividad Biológica

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid (CAS No. 349644-03-7) is a compound with a quinoline structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3, with a molecular weight of approximately 233.27 g/mol. The compound features a quinoline ring fused with a butyric acid moiety, which contributes to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways involved in cell signaling and metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found significant inhibition of growth in several pathogens. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The cytotoxicity was assessed using standard assays, revealing that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Cholinesterase Inhibition

The compound has been investigated for its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurotransmission. Docking studies have shown that it binds effectively to these enzymes, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic signaling .

Case Studies

- Antimicrobial Activity : A comprehensive study reported that this compound displayed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

- Cytotoxicity : In assays conducted on MCF-7 cell lines, the compound exhibited an IC50 value of approximately 25 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents .

- Enzyme Inhibition : Kinetic studies showed that the compound inhibited AChE with an IC50 value of 15 µM, suggesting its potential application in Alzheimer's disease therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Yes | 25 µM | 15 µM |

| Compound A | Moderate | 30 µM | 20 µM |

| Compound B | Yes | 40 µM | Not tested |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinolines with β-keto acids. Key parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and catalytic acid/base systems (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm hydrogen and carbon environments, with DMSO-d₆ as a solvent.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 274.3).

Cross-reference data with PubChem or NIST standards for validation .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Use desiccants in storage containers and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer : Synthesize analogs with modifications to the quinoline ring (e.g., halogenation, methylation) and the butyric acid chain (e.g., esterification, amidation). Test analogs in in vitro assays (e.g., enzyme inhibition, cell viability). Use multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features with activity. Cross-validate results with molecular docking against target proteins (e.g., kinases) .

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4 PBS for solubility, Caco-2 cells for permeability). Use orthogonal methods:

- Dynamic light scattering (DLS) to assess aggregation.

- LC-MS/MS for quantification in plasma.

- In silico tools (e.g., SwissADME) to predict logP and solubility. Compare results with literature from authoritative databases (e.g., PubChem) and adjust formulation using co-solvents (PEG 400) or liposomal encapsulation .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics simulations (GROMACS/AMBER) to study binding stability with proteins. Use ligand-based pharmacophore modeling (Schrödinger Phase) to identify critical functional groups. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements. Integrate machine learning (e.g., Random Forest) to prioritize analogs for synthesis .

Q. What experimental designs are recommended to investigate the compound’s metabolic pathways?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor for Phase I metabolism studies. Analyze metabolites via UPLC-QTOF-MS. For Phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Apply kinetic modeling (Michaelis-Menten) to derive metabolic rates. Cross-reference with metabolite databases (HMDB) for structural identification .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Re-run NMR under identical conditions (solvent, concentration, temperature) as conflicting studies. Use internal standards (TMS) and calibrate instruments. Share raw data (FID files) for independent validation. Consult NIST chemistry databases to compare reference spectra and identify potential solvent or pH artifacts .

Q. What approaches validate the compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer : Combine genetic (CRISPR knockout) and pharmacological (inhibitors) validation in cell lines. Use isotopic labeling (¹⁴C/³H) to track compound distribution. Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream pathways. Confirm findings in ex vivo tissue models and correlate with in vivo efficacy .

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKIZDFFMHNPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351259 | |

| Record name | SBB015601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349644-03-7 | |

| Record name | SBB015601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.